

Nerisopam: A Technical Guide to its Structural, Chemical, and Pharmacological Properties

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Compound of Interest		
Compound Name:	Nerisopam	
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Status: Final

Abstract

Nerisopam (GYKI-52322, EGIS-6775) is a psychoactive compound belonging to the 2,3-benzodiazepine class, structurally related to tofisopam.[1][2] Unlike classical 1,4-benzodiazepines, **Nerisopam** exhibits a unique pharmacological profile with potent anxiolytic and neuroleptic effects observed in animal studies, without the typical sedative and muscle-relaxant properties associated with its class.[1][2] Its development was halted in Phase I clinical trials.[3] This document provides a comprehensive overview of the structural, chemical, and pharmacological properties of **Nerisopam**, including its complex mechanism of action, pharmacokinetic profile, and relevant experimental methodologies.

Structural and Chemical Properties

Nerisopam is an achiral molecule with the systematic IUPAC name 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline. Its core structure is a 2,3-benzodiazepine ring system.

Identifiers and Descriptors



The following table summarizes the key chemical identifiers and structural descriptors for **Nerisopam**.

Property	Value	Reference
IUPAC Name	4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline	
CAS Number	102771-12-0	
Molecular Formula	C18H19N3O2	
Molecular Weight	309.37 g/mol	
Canonical SMILES	CC1=NN=C(C2=CC(=C(C=C2 C1)OC)OC)C3=CC=C(C=C3) N	_
InChI Key	WWQDEXGFYVSTCX- UHFFFAOYSA-N	
Synonyms	GYKI-52322, EGIS-6775	-

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Nerisopam** are not widely available in the public literature. The table below presents computed properties.

Property	Value (Computed)	Source
XLogP3	2.8	PubChem
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	4	PubChem
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	69.2 Ų	PubChem
Formal Charge	0	PubChem



Pharmacological Profile

Nerisopam's mechanism of action is multifaceted and distinct from typical benzodiazepines. It does not appear to act on the classical benzodiazepine binding site of the GABA-A receptor. Instead, its effects are likely mediated through a combination of non-competitive AMPA receptor antagonism and phosphodiesterase (PDE) inhibition.

Mechanism of Action

- AMPA Receptor Antagonism: As a 2,3-benzodiazepine, Nerisopam is part of a class of compounds known to act as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This action is believed to contribute to its neuroleptic and anxiolytic effects by modulating fast excitatory synaptic transmission in the central nervous system. These antagonists bind to an allosteric site, disrupting the conformational change required for channel opening after glutamate binds.
- Phosphodiesterase (PDE) Inhibition: Related 2,3-benzodiazepines, such as tofisopam, have been shown to be selective inhibitors of phosphodiesterase isoenzymes. PDE inhibitors prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers involved in various signaling pathways, including those that regulate neuronal function and inflammation. This mechanism may also contribute to the anxiolytic and cognitive-enhancing profile of this drug class.
- GABAergic System: While some sources describe Nerisopam as a GABA receptor agonist, this is likely an indirect or downstream effect of its primary mechanisms. The anxiolytic properties may stem from a modulation of the overall balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.

The diagram below illustrates the proposed multi-target mechanism of action for **Nerisopam**.





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Caption: Proposed multi-target mechanism of action for **Nerisopam**.

Pharmacokinetics

A human Phase I study of **Nerisopam** revealed key pharmacokinetic characteristics. The compound is rapidly absorbed and its pharmacokinetics can be described by a two-compartment model. A significant feature is its metabolism via polymorphic acetylation, leading to the N-acetyl metabolite, EGIS-7649. This results in significant variability in plasma concentrations between individuals, depending on whether they are "slow" or "fast" acetylators.

- · Absorption: Rapidly absorbed.
- Metabolism: Undergoes significant first-pass metabolism. The primary metabolic pathway is N-acetylation, which is subject to genetic polymorphism. Fast acetylators exhibit lower plasma levels of Nerisopam and higher levels of its N-acetyl metabolite compared to slow acetylators.
- Distribution: Follows a two-compartment model.
- Elimination: The elimination phase is reportedly parallel for both the parent drug and its Nacetyl metabolite.

The following table summarizes the known pharmacokinetic characteristics. Quantitative parameters like half-life (t½), volume of distribution (Vd), and clearance (CL) are not detailed in available literature.



Parameter	Observation	Reference
Model	Two-compartment open model	
Absorption	Rapid	_
Metabolism	Significant first-pass metabolism via polymorphic N- acetylation to EGIS-7649 (N- acetyl metabolite)	
Phenotypic Variation	Plasma concentrations (Cmax, AUC) differ significantly between slow and fast acetylator phenotypes	-

Experimental Protocols

Specific, detailed protocols for the original synthesis and analysis of **Nerisopam** are not readily available. However, based on methodologies used for related 2,3-benzodiazepines and their targets, the following sections describe representative experimental protocols.

Synthesis of 2,3-Benzodiazepine Analogs

The synthesis of 2,3-benzodiazepine derivatives often involves multi-step chemical reactions. A general approach may include Friedel-Crafts acylation followed by cyclization and subsequent reduction steps.

Example Protocol: Pd-Catalyzed Hydrogenation for C=N Bond Reduction

- Preparation: The 2,3-benzodiazepin-1-one precursor is dissolved in methanol in a roundbottomed flask.
- Acidification: An aqueous solution of hydrochloric acid is added to the mixture to improve the solubility of the substrate.
- Catalyst Addition: 10% Palladium on carbon (Pd/C) is added as the catalyst.



- Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at room temperature and atmospheric pressure, with continuous stirring.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting residue is purified, typically by column chromatography, to yield the final 2,3,4,5-tetrahydro-1H-2,3-benzodiazepine product.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. Although **Nerisopam** does not bind to the classical benzodiazepine site, a similar protocol could be adapted to investigate its interaction with other potential targets. The following is a generalized protocol for a filtration-based competitive binding assay.

- Membrane Preparation: Target tissue (e.g., rat cerebral cortex) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
- Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in sequence:
 - Assay buffer.
 - A range of concentrations of the unlabeled test compound (Nerisopam).
 - A fixed concentration of a suitable radioligand (e.g., [³H]-flumazenil for the BZD site, or another specific ligand for AMPA receptors).
 - The prepared membrane homogenate to initiate the binding reaction.
- Incubation: The plate is incubated (e.g., 30-60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
- Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand





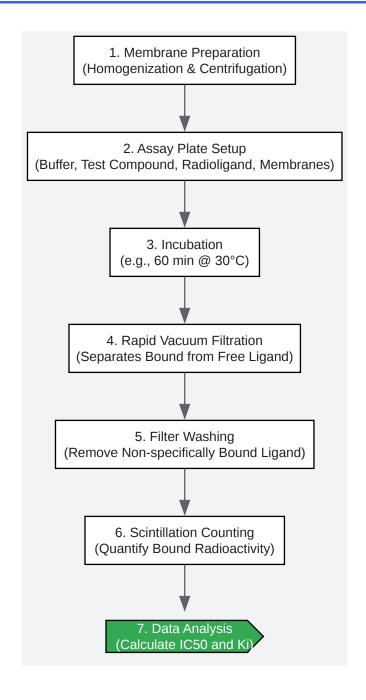


passes through the filter.

- Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand and subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

The workflow for this experimental protocol is visualized below.





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Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

Nerisopam is a 2,3-benzodiazepine with a unique and complex pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. Its anxiolytic and neuroleptic activities likely arise from a combination of non-competitive AMPA receptor antagonism and phosphodiesterase inhibition, rather than direct action at the GABA-A benzodiazepine site. Its



pharmacokinetics are characterized by rapid absorption and polymorphic N-acetylation, which introduces significant inter-individual variability. While clinical development did not proceed, the distinct mechanism of action of **Nerisopam** and related 2,3-benzodiazepines continues to make them valuable tools for neuroscience research and potential scaffolds for the development of novel therapeutics for anxiety and other CNS disorders.

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